
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reactions typically involve the use of strong acids like concentrated hydrochloric acid or sulfuric acid to maintain the reaction system in a strongly acidic state .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may produce a pyridine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyridine derivative.
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparaison Avec Des Composés Similaires
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound is used as a pesticide intermediate and has similar chemical properties.
3-(1-Methyl-2-pyrrolidinyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
| 1352494-94-0 | |
Formule moléculaire |
C11H15ClN2 |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
2-chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-9(7-13-11(8)12)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
WMIQGBVZWHDJSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


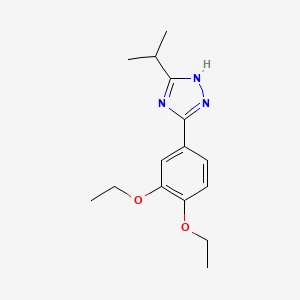

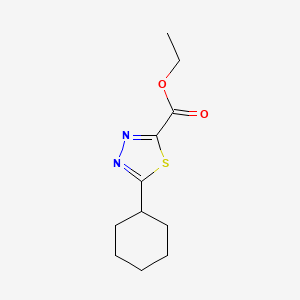

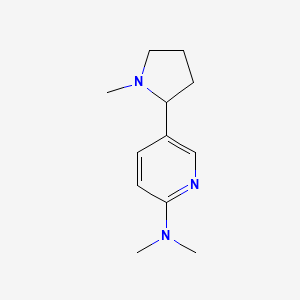



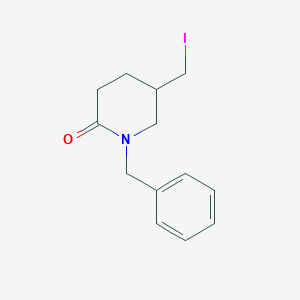
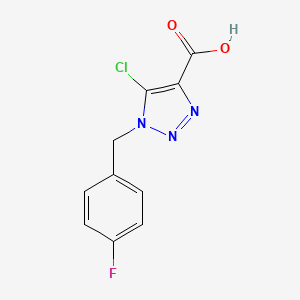
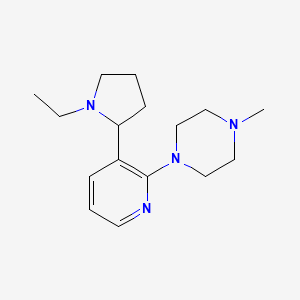
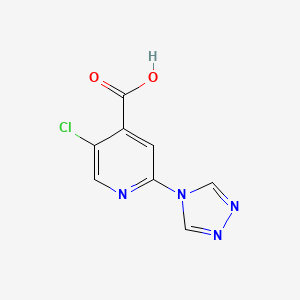
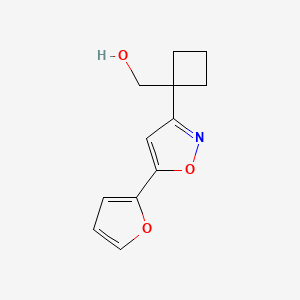
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
